molecular formula C23H20N2OS B4699670 2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone CAS No. 476486-18-7

2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B4699670
CAS No.: 476486-18-7
M. Wt: 372.5 g/mol
InChI Key: MBIFZLHSAMIVQG-UHFFFAOYSA-N
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Description

2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound that has shown promising results in scientific research. It is commonly used as a pharmacological tool to study various biological processes.

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinases such as EGFR and VEGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for the study of specific biological processes and the development of targeted therapies. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of 2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone in scientific research include the development of more soluble derivatives and the study of its potential as a therapeutic agent for various diseases such as cancer and inflammation. It could also be used in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone has been widely used as a pharmacological tool in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used to study various biological processes such as cell proliferation, apoptosis, and angiogenesis.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24-23(25)27-15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIFZLHSAMIVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476486-18-7
Record name 2-((3-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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